Tetrakis(3-aminopropyl)ammonium

Overview

Description

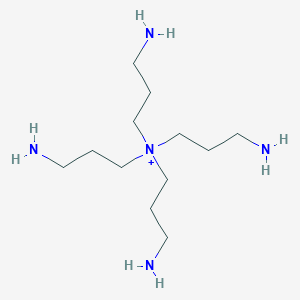

Tetrakis(3-aminopropyl)ammonium is a branched polyamine with a quaternary ammonium center, characterized by four 3-aminopropyl groups attached to a central nitrogen atom. Its molecular formula is C₁₂H₃₂N₅⁺, with a molecular weight of 246.416 g/mol . This compound is classified as an "unusual polyamine" due to its branched structure and is predominantly found in extreme thermophiles, such as Thermus thermophilus and other hyperthermophilic bacteria .

Its primary biological role is to stabilize RNA and protect nucleic acids from thermal denaturation at high temperatures (>70°C). Unlike linear polyamines (e.g., spermine, caldopentamine), which predominantly stabilize DNA, this compound exhibits superior binding affinity to RNA secondary structures, preventing depurination and double-strand breaks under extreme conditions . Additionally, it forms poly-ion complexes (PICs) with anionic biomolecules like heparin, enabling sustained drug release in biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis(3-aminopropyl)ammonium involves the reaction of ammonia with 3-aminopropylamine under controlled conditions. The process typically requires a catalyst and is carried out at elevated temperatures to ensure complete reaction . The original method for the synthesis has been modified to improve yield and efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain optimal reaction conditions and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(3-aminopropyl)ammonium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include amine oxides, simpler amines, and substituted polyamines .

Scientific Research Applications

Stabilization of Nucleic Acids

TAA has been shown to effectively stabilize nucleic acids, particularly single-stranded RNA (ssRNA) and tRNA. Research indicates that TAA enhances the thermal stability of ssRNA more effectively than many linear polyamines, making it crucial for applications involving RNA manipulation and analysis.

Case Study: Thermal Denaturation of RNA

In studies measuring the effects of various polyamines on the thermal denaturation of nucleic acids, TAA demonstrated superior stabilization properties for ssRNA compared to linear counterparts like caldopentamine. The melting temperature () of RNA increased significantly with the addition of TAA, highlighting its effectiveness in maintaining RNA integrity under extreme conditions .

| Polyamine | Stabilization Effect on ssRNA | (°C) |

|---|---|---|

| Tetrakis(3-aminopropyl)ammonium | High | 59.0 |

| Caldopentamine | Moderate | 61.3 |

Biotechnology Applications

TAA is utilized as a stabilizing agent in various biotechnological applications due to its ability to form poly-ion complexes (PICs) with negatively charged molecules such as heparin. This property allows for controlled drug release, which is particularly beneficial in pharmaceutical formulations.

Case Study: Heparin-TAA Complex

Research has shown that when heparin is mixed with TAA, a stable PIC is formed that enhances the sustained release of heparin in vivo. In experiments conducted on mice, the time to reach maximum heparin concentration was significantly prolonged when administered as a PIC with TAA compared to standard heparin administration . This finding suggests potential applications in anticoagulant therapies.

Role in Extremophiles

TAA plays a vital role in extremophiles, such as Thermus thermophilus, where it contributes to cellular stability under extreme environmental conditions. This compound is naturally synthesized by these organisms and aids in stabilizing nucleic acids and proteins critical for their survival.

Case Study: Isolation from Thermophiles

A study identified TAA as a significant polyamine component in Thermus thermophilus. The chemical properties of synthesized TAA matched those isolated from this thermophile, confirming its biological relevance and potential utility in understanding extremophile physiology .

Potential Antiviral Applications

The unique structural properties of TAA suggest potential applications in antiviral therapies. Its ability to stabilize RNA structures could be harnessed to develop treatments targeting viral RNA genomes.

Research Insights

Preliminary studies indicate that TAA's stabilization effect on RNA could be leveraged to enhance the efficacy of antiviral drugs by maintaining the structural integrity of therapeutic RNA molecules during treatment regimens.

Mechanism of Action

Tetrakis(3-aminopropyl)ammonium stabilizes nucleic acids by binding electrostatically to the negatively charged phosphate groups within DNA and RNA. This binding prevents thermal denaturation and maintains the structural integrity of nucleic acids under extreme conditions . The compound also enhances the activity of cell-free translation systems by stabilizing the ternary complex between ribosomes, messenger RNA, and transfer RNA .

Comparison with Similar Compounds

The unique properties of tetrakis(3-aminopropyl)ammonium are best understood through comparative analysis with structurally or functionally related polyamines. Below is a detailed comparison:

Structural and Functional Comparison

Key Differences

Structural Complexity: this compound’s quaternary structure provides higher charge density (+5 charge per molecule) compared to linear polyamines like spermine (+4) or caldopentamine (+6), enhancing its RNA-binding capacity . Branched polyamines (e.g., mitsubishine) lack the quaternary center, reducing their thermal resilience compared to this compound .

Functional Specificity: Linear polyamines (e.g., caldopentamine) preferentially bind DNA via electrostatic interactions with phosphate backbones, while this compound stabilizes RNA helices and tRNA tertiary structures . In T. thermophilus, this compound levels decrease under alkaline stress (pH >8.5), whereas putrescine accumulates, suggesting divergent biosynthetic regulation under environmental stress .

Biomedical Applications: this compound-heparin PICs exhibit slower release kinetics compared to spermine-heparin complexes, making them superior for sustained anticoagulant delivery .

Research Findings

Thermoprotection: Mutant T. thermophilus strains lacking this compound biosynthesis genes show reduced growth above 75°C, confirming its necessity for thermophiles . At pH 9.0, its intracellular concentration drops by ~90%, coinciding with RNA destabilization and growth inhibition .

Comparative Efficacy in Nucleic Acid Stabilization: In vitro studies demonstrate that this compound prevents RNA degradation at 95°C, outperforming spermine and caldopentamine .

Industrial and Medical Relevance :

- Its use in PICs with heparin extends drug release to 72 hours in vitro, compared to 24 hours for linear polyamine-based complexes .

Biological Activity

Tetrakis(3-aminopropyl)ammonium (TAA) is a branched polyamine compound with significant biological activity, particularly in stabilizing nucleic acids and proteins under extreme conditions. This article explores its mechanisms of action, applications in various fields, and relevant research findings.

Overview of this compound

TAA is characterized by its quaternary ammonium structure, which allows it to interact electrostatically with negatively charged phosphate groups in nucleic acids. This interaction is crucial for maintaining the structural integrity of DNA and RNA, especially in thermophilic organisms that thrive in high-temperature environments .

The primary mechanism through which TAA exerts its biological activity involves:

- Electrostatic Binding : TAA binds to the phosphate backbone of nucleic acids, preventing thermal denaturation and stabilizing their structures during high-temperature conditions.

- Stabilization of RNA : Research indicates that TAA is particularly effective in stabilizing single-stranded RNA (ssRNA) and tRNA, outperforming other polyamines in this regard .

Comparative Stability Analysis

The stabilization effects of TAA compared to other polyamines can be summarized in the following table:

| Polyamine | Stabilization of dsDNA | Stabilization of ssRNA |

|---|---|---|

| This compound | Moderate | High |

| Caldopentamine | High | Moderate |

| Thermospermine | Moderate | Low |

This table illustrates that while linear polyamines like caldopentamine are more effective at stabilizing double-stranded DNA (dsDNA), TAA excels in stabilizing ssRNA structures .

Case Studies and Research Findings

- Thermal Denaturation Studies : A study utilizing differential scanning calorimetry demonstrated that the melting temperature () of dsDNA increased with higher concentrations of TAA. This indicates a strong correlation between TAA concentration and its stabilizing effect on nucleic acids .

- Poly-ion Complex Formation : TAA has been utilized to form poly-ion complexes with heparin, which allows for sustained release applications in medical therapies. The stability and sticky nature of these complexes enhance their potential for drug delivery systems .

- Role in Extreme Environments : Research has shown that TAA plays a critical role in the survival of extreme thermophiles by stabilizing essential biomolecules under conditions that would typically lead to denaturation or degradation .

Applications

TAA's unique properties have led to its application across various fields:

Properties

IUPAC Name |

tetrakis(3-aminopropyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32N5/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16/h1-16H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXHSXSKNSIRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C[N+](CCCN)(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149542 | |

| Record name | Tetrakis(3-aminopropyl)ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111216-37-6 | |

| Record name | Tetrakis(3-aminopropyl)ammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111216376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(3-aminopropyl)ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.